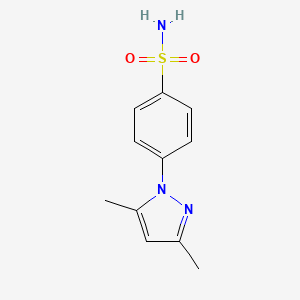

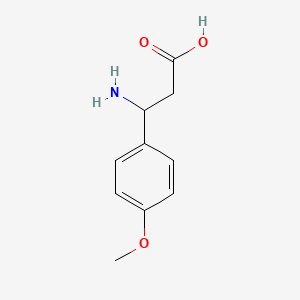

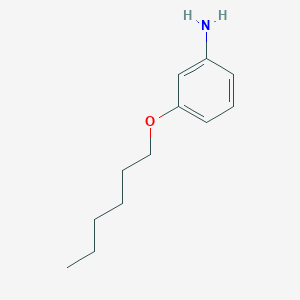

3-Amino-3-(4-methoxyphenyl)propanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that could be adapted for 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, asymmetric synthesis of similar compounds has been achieved through multistep reactions, involving key steps such as ketone reduction and the use of chiral agents to attain desired stereochemistry (Shetty & Nelson, 1988). Enantioselective synthesis approaches have also been described, employing techniques like Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction to synthesize complex molecules with high stereochemical control (Monica et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing details about intramolecular and intermolecular interactions that stabilize the molecular conformation. These studies highlight the importance of substituents like the methoxy group in influencing molecular geometry and interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs often leverage the reactivity of the amino and carboxylic acid functionalities. These groups participate in various reactions, including condensations, cycloadditions, and transformations leading to complex molecules with potential biological activity. For example, the regiospecific synthesis of pyrazolyl compounds demonstrates the utility of these functional groups in constructing heterocyclic frameworks (Kumarasinghe et al., 2009).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, a derivative named CSB-1 was synthesized and evaluated for its efficiency in inhibiting corrosion of mild steel in acidic solutions. The study found significant inhibition properties, with the adsorption of the inhibitor on mild steel following Langmuir's adsorption isotherm. This suggests potential applications in protecting metals from corrosion in industrial settings (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Antioxidant and Anti-Inflammatory Properties

Compounds derived from this compound have been synthesized and tested for antioxidant, anti-inflammatory, and antiulcer activities. Notably, certain derivatives exhibited significant antioxidant action comparable to standard treatments, indicating potential therapeutic applications in managing oxidative stress-related diseases (Subudhi & Sahoo, 2011).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound have been explored for their therapeutic potential. For example, a study explored the synthesis of novel compounds for their in vitro antioxidant and anti-inflammatory properties. These findings open up avenues for the development of new drugs based on this chemical structure (Subudhi & Sahoo, 2011).

Material Science and Polymer Modification

In material science, this compound derivatives have been used to modify polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were treated with such derivatives, resulting in increased swelling and thermal stability, suggesting applications in medical and other fields (Aly & El-Mohdy, 2015).

Green Chemistry

The compound has been incorporated in green chemistry practices. For example, in one study, it was used as part of a green and efficient method for synthesizing pyranopyrazoles, highlighting its role in environmentally friendly chemical processes (Zolfigol et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it may be involved in the phenylpropanoid pathway, which plays a key role in the biosynthesis of various secondary metabolites .

Pharmacokinetics

Its physical and chemical properties such as melting point (230 °c), boiling point (33188°C), and pKa (374) suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, it should be stored under inert gas at 2–8 °C to maintain its stability . Other factors such as pH, temperature, and presence of other molecules could also affect its action.

Análisis Bioquímico

Biochemical Properties

3-Amino-3-(4-methoxyphenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites . These metabolic pathways are crucial for the regulation of amino acid levels and the maintenance of metabolic homeostasis. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the precise regulation of its biochemical effects.

Propiedades

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTANCDDCQVQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927321 | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131690-56-7 | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

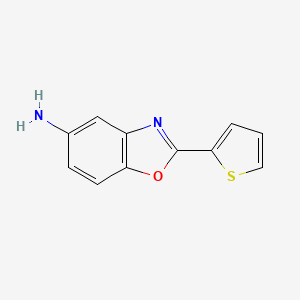

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)